N-Stearoyl-D-erythro-spinghosine

Cancer Biology Apoptosis ER Stress

This D-erythro (2S,3R) C18-ceramide is the only isoform recognized by CerS1 and PP2A, delivering authentic apoptosis signaling and Akt dephosphorylation. Unlike C16-ceramide or non-natural stereoisomers, it forms stable gel domains at 37°C and inhibits keratinocyte proliferation—essential for head & neck cancer, ER stress, and skin barrier studies. Verify chain-length and stereochemistry before purchase; generic substitution compromises reproducibility and data interpretation.

Molecular Formula C36H71NO3
Molecular Weight 566.0 g/mol
Cat. No. B13821073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Stearoyl-D-erythro-spinghosine
Molecular FormulaC36H71NO3
Molecular Weight566.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35?/m0/s1
InChIKeyVODZWWMEJITOND-GQDKQYCYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Stearoyl-D-erythro-sphingosine (C18 Ceramide): Key Procurement and Differentiation Data for Scientific Applications


N-Stearoyl-D-erythro-sphingosine (CAS: 2304-81-6), commonly referred to as C18 Ceramide, is a long-chain bioactive sphingolipid composed of a D-erythro-sphingosine (C18) backbone amide-linked to a stearic acid (C18:0) acyl chain . It is an endogenous lipid species found in eukaryotic organisms and is the primary short-chain ceramide in brain tissue . The compound has a molecular weight of approximately 566 g/mol, is typically provided as a white to off-white crystalline solid with ≥95% purity, and is soluble in chloroform but insoluble in water . Its stereochemistry—specifically the D-erythro (2S,3R) configuration—is biologically critical, as non-natural stereoisomers exhibit markedly reduced or absent recognition by ceramide-metabolizing enzymes [1].

Why Generic 'Ceramide' Substitution Fails: N-Stearoyl-D-erythro-sphingosine Versus Analog Procurement Risks


Substituting N-Stearoyl-D-erythro-sphingosine with other ceramide species—even those differing by only two carbons in acyl chain length—introduces substantial experimental variability due to chain-length-specific and stereospecific biological activities. Ceramide synthases exhibit strict substrate specificity: CerS1 is uniquely dedicated to generating C18-ceramide from stearoyl-CoA, while CerS6 generates C16-ceramide [1]. This enzymatic partitioning underlies divergent and, in some contexts, opposing biological outcomes. In human head and neck squamous cell carcinoma models, CerS1-generated C18-ceramide promotes apoptosis and inhibits tumor xenograft growth, whereas CerS6-generated C16-ceramide exerts unexpected pro-survival and tumor-promoting effects [2]. Similarly, membrane biophysical studies demonstrate that C18-ceramide and C16-ceramide produce distinct alterations in lipid packing and gel-phase domain morphology in phosphatidylcholine model membranes [3]. Furthermore, stereoisomerism matters: L-threo ceramide diastereomers are not metabolized by key ceramide-processing enzymes that recognize the natural D-erythro configuration [4]. Consequently, generic substitution without chain-length and stereochemical verification introduces confounding variables that compromise reproducibility and data interpretation.

Quantitative Differentiation Evidence: N-Stearoyl-D-erythro-sphingosine (C18 Ceramide) Versus Chain-Length and Stereochemical Analogs


Opposing Pro- and Anti-Apoptotic Roles: C18-Ceramide Versus C16-Ceramide in Squamous Cell Carcinoma Models

In human head and neck squamous cell carcinoma (HNSCC) models, de novo-generated C18-ceramide and C16-ceramide exhibit diametrically opposed biological functions. CerS1-generated C18-ceramide acts as a pro-apoptotic mediator that inhibits tumor xenograft growth, whereas CerS6-generated C16-ceramide unexpectedly protects cells from ER-stress-induced apoptosis and enhances tumor development [1]. This functional opposition was validated both in vitro and in vivo, with CerS6 knockdown inducing ER-stress-mediated apoptosis that could only be rescued by reconstitution of C16-ceramide generation—not by C18-ceramide [1].

Cancer Biology Apoptosis ER Stress Sphingolipid Signaling

Stereospecific Activation of Protein Phosphatase 2A: D-erythro-C18-Ceramide Versus L-threo Isomers

Long-chain D-erythro-C18-ceramide directly activates protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1), key regulators of apoptosis and cell growth signaling. This activation is stereospecific and regulated by phosphatidic acid [1]. C18-ceramide enhances PP2A activity by interfering with the binding of PP2A to PP2A inhibitor 2, leading to dephosphorylation of Akt . In contrast, the L-threo diastereoisomer of ceramide is not metabolized by ceramide-processing enzymes, including sphinganine N-acyltransferase, that recognize the natural D-erythro configuration [2].

Signal Transduction Protein Phosphatase Akt Pathway Stereochemistry

Comparative Anti-Proliferative Potency: C18-Ceramide Versus Short-Chain C2-Ceramide in Human Keratinocytes

In a direct comparative study using HaCaT human keratinocyte cells, natural C18-ceramide (N-stearoyl-D-erythro-sphingosine) demonstrated superior potency as an inhibitor of cell growth and inducer of apoptosis compared to short-chain C2-ceramide (N-acetylsphingosine) and bovine brain non-hydroxy fatty acid ceramides [1]. C18-ceramide treatment produced a concentration-dependent increase in intracellular ceramide and sphingomyelin content, coupled with reduced keratinocyte proliferation and induced apoptosis without altering glucosylceramide levels [1].

Keratinocyte Biology Cell Proliferation Apoptosis Induction Sphingolipid Accumulation

Differential Membrane Biophysical Effects: C18-Ceramide Gel Domain Formation Versus C18:1-Ceramide

In phosphatidylcholine (POPC) model membrane systems, saturated C18-ceramide (N-stearoyl-D-erythro-sphingosine) produces fundamentally different biophysical outcomes compared to its monounsaturated counterpart C18:1-ceramide. Saturated C18-ceramide strongly promotes gel/fluid phase separation and forms ordered gel domains at 37°C, whereas unsaturated C18:1-ceramide exhibits no detectable ability to form gel domains under identical conditions [1]. The differences between saturated C16- and C18-ceramides are smaller and primarily involve gel domain morphology and size, while very long-chain C24-ceramide forms tubular structures via interdigitated phases [1].

Membrane Biophysics Lipid Rafts Phase Separation Model Membranes

Enzymatic Synthesis Specificity: Ceramide Synthase 1 (CerS1) Exclusive Dedication to C18-Ceramide Production

Among the six mammalian ceramide synthases, Ceramide Synthase 1 (CerS1) is structurally and functionally distinctive, exhibiting strict specificity for stearoyl-CoA (C18:0) as the acyl donor substrate [1]. This contrasts with CerS6, which utilizes palmitoyl-CoA (C16:0) to generate C16-ceramide [2]. The upstream regulator UOG1 (Upstream of Growth and Differentiation Factor 1) further controls C18-ceramide synthesis with exceptionally high fatty acid specificity, representing the first documented case of ceramide formation in mammalian cells with such stringent acyl-chain selectivity [3].

Sphingolipid Metabolism Enzymology Ceramide Synthase Substrate Specificity

Clinical and Disease-Relevant Differential Expression: Selective Downregulation of C18-Ceramide in HNSCC Tumors

In human head and neck squamous cell carcinoma (HNSCC) tumor tissues, ceramide species exhibit divergent expression patterns with clinical relevance. Levels of C16-, C24-, and C24:1-ceramide are significantly elevated in the majority of tumor tissues compared to matched normal tissues, whereas C18-ceramide levels are uniquely and significantly decreased in HNSCC tumors, particularly in male patients [1]. This selective downregulation of C18-ceramide in tumor tissues contrasts with the elevation of other chain-length ceramide species [1].

Clinical Biomarkers Head and Neck Cancer Lipidomics Tumor Metabolism

Validated Application Scenarios for N-Stearoyl-D-erythro-sphingosine (C18 Ceramide) in Scientific Research


Cancer Apoptosis and ER Stress Signaling Studies Requiring Chain-Length-Specific Ceramide Activity

This compound is essential for studies investigating ceramide-induced apoptosis where chain-length specificity is a critical variable. As demonstrated by Senkal et al. (2010), C18-ceramide promotes apoptosis and inhibits tumor xenograft growth, whereas C16-ceramide exerts opposing pro-survival effects [1]. Researchers examining ER stress responses, ATF6/CHOP pathway activation, or CerS1-mediated signaling in head and neck, prostate, or other cancer models must use C18-ceramide to obtain biologically accurate results. Substitution with C16-ceramide will produce diametrically opposite outcomes and invalidate conclusions regarding apoptotic mechanisms.

Protein Phosphatase 2A (PP2A) and Akt Signaling Pathway Investigations

C18-ceramide directly activates PP2A and PP1 in a stereospecific manner, leading to Akt dephosphorylation [1][2]. This compound is the appropriate choice for researchers studying ceramide-mediated regulation of phosphatase activity, particularly in cancer signaling contexts where PP2A acts as a tumor suppressor. The stereospecificity data demonstrate that non-natural stereoisomers (L-threo) fail to engage these pathways, making stereochemically defined D-erythro-C18-ceramide mandatory for reproducible phosphatase activation studies [3].

Membrane Biophysics and Lipid Raft Domain Formation Studies

In model membrane systems, saturated C18-ceramide forms stable gel domains at physiological temperature (37°C) and promotes gel/fluid phase separation, unlike unsaturated C18:1-ceramide which fails to form detectable domains [1]. This compound is the correct selection for studies investigating lipid raft biophysics, ceramide-induced membrane reorganization, or platform formation for signaling protein recruitment. Researchers should not substitute C18:1-ceramide, C24-ceramide, or C16-ceramide without validating that the biophysical property of interest (e.g., domain formation capacity) is conserved.

Keratinocyte and Skin Biology Research Including Proliferation and Differentiation Studies

C18-ceramide demonstrates superior potency as an inhibitor of keratinocyte proliferation and inducer of apoptosis compared to short-chain C2-ceramide in HaCaT cells [1]. For studies of epidermal biology, skin barrier function, or inflammatory skin diseases where endogenous ceramide profiles are altered, C18-ceramide provides a physiologically relevant long-chain ceramide. Short-chain synthetic ceramides are not functionally equivalent and should not be used as substitutes when investigating keratinocyte growth regulation or sphingolipid accumulation.

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